Cas no 229003-15-0 (4-(propan-2-yl)-1,3-oxazol-2-amine)

4-(propan-2-yl)-1,3-oxazol-2-amine structure
229003-15-0 structure
商品名:4-(propan-2-yl)-1,3-oxazol-2-amine
CAS番号:229003-15-0
MF:C6H10N2O
メガワット:126.1564
MDL:MFCD13189377
CID:245164
PubChem ID:17941489

4-(propan-2-yl)-1,3-oxazol-2-amine 化学的及び物理的性質

名前と識別子

    • 2-Oxazolamine,4-(1-methylethyl)-
    • 2-Oxazolamine,4-(1-methylethyl)-(9CI)
    • 4-Isopropyloxazol-2-amine
    • 4-propan-2-yl-1,3-oxazol-2-amine
    • AKOS011344708
    • CS-0238429
    • AB68299
    • 2-OXAZOLAMINE, 4-(1-METHYLETHYL)-
    • SCHEMBL668578
    • 229003-15-0
    • EN300-195270
    • 4-(PROPAN-2-YL)-1,3-OXAZOL-2-AMINE
    • DB-106862
    • 4-(propan-2-yl)-1,3-oxazol-2-amine
    • MDL: MFCD13189377
    • インチ: InChI=1S/C6H10N2O/c1-4(2)5-3-9-6(7)8-5/h3-4H,1-2H3,(H2,7,8)
    • InChIKey: WIOHEPKTAHGOHM-UHFFFAOYSA-N
    • ほほえんだ: CC(C1=COC(N)=N1)C

計算された属性

  • せいみつぶんしりょう: 126.0794
  • どういたいしつりょう: 126.079312947g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 95.1
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 52Ų

じっけんとくせい

  • 密度みつど: 1.1±0.1 g/cm3
  • ふってん: 211.1±33.0 °C at 760 mmHg
  • フラッシュポイント: 81.5±25.4 °C
  • PSA: 52.05
  • じょうきあつ: 0.2±0.4 mmHg at 25°C

4-(propan-2-yl)-1,3-oxazol-2-amine セキュリティ情報

4-(propan-2-yl)-1,3-oxazol-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-195270-2.5g
4-(propan-2-yl)-1,3-oxazol-2-amine
229003-15-0 95%
2.5g
$1509.0 2023-09-17
Enamine
EN300-195270-0.5g
4-(propan-2-yl)-1,3-oxazol-2-amine
229003-15-0 95%
0.5g
$601.0 2023-09-17
Enamine
EN300-195270-1.0g
4-(propan-2-yl)-1,3-oxazol-2-amine
229003-15-0 95%
1g
$770.0 2023-05-24
Enamine
EN300-195270-0.1g
4-(propan-2-yl)-1,3-oxazol-2-amine
229003-15-0 95%
0.1g
$268.0 2023-09-17
Enamine
EN300-195270-5g
4-(propan-2-yl)-1,3-oxazol-2-amine
229003-15-0 95%
5g
$2235.0 2023-09-17
1PlusChem
1P002LUW-50mg
2-Oxazolamine, 4-(1-methylethyl)-
229003-15-0 95%
50mg
$269.00 2025-02-19
Aaron
AR002M38-500mg
2-Oxazolamine, 4-(1-methylethyl)-
229003-15-0 95%
500mg
$852.00 2025-01-21
Enamine
EN300-195270-1g
4-(propan-2-yl)-1,3-oxazol-2-amine
229003-15-0 95%
1g
$770.0 2023-09-17
A2B Chem LLC
AB20840-10g
2-Oxazolamine, 4-(1-methylethyl)-
229003-15-0 95%
10g
$3525.00 2024-04-20
A2B Chem LLC
AB20840-50mg
2-Oxazolamine, 4-(1-methylethyl)-
229003-15-0 95%
50mg
$224.00 2024-04-20

4-(propan-2-yl)-1,3-oxazol-2-amine 関連文献

4-(propan-2-yl)-1,3-oxazol-2-amineに関する追加情報

Professional Introduction to 4-(propan-2-yl)-1,3-oxazol-2-amine (CAS No. 229003-15-0)

4-(propan-2-yl)-1,3-oxazol-2-amine is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural framework and versatile biological activities. This heterocyclic amine, belonging to the oxazole class, has garnered considerable attention in recent years due to its potential applications in drug development and medicinal chemistry. The compound’s molecular structure, featuring a propan-2-yl substituent attached to an oxazol ring system, contributes to its distinct chemical properties and reactivity, making it a valuable scaffold for synthetic modifications and functional group transformations.

The chemical identity of 4-(propan-2-yl)-1,3-oxazol-2-amine is unequivocally defined by its CAS number, 229003-15-0, which serves as a unique identifier in scientific literature and databases. This numbering system ensures precise referencing and facilitates accurate retrieval of related research findings, patents, and commercial product specifications. The compound’s molecular formula, C₆H₁₁NO₂, reflects its composition and aids in understanding its potential interactions with biological targets.

In the context of contemporary pharmaceutical research, 4-(propan-2-yl)-1,3-oxazol-2-amine has been explored for its pharmacological profile. The oxazole ring is a well-documented motif in medicinal chemistry, known for its presence in numerous bioactive molecules. Its incorporation into drug candidates often enhances binding affinity and metabolic stability. The propan-2-yl side chain introduces additional functional possibilities, enabling further derivatization to modulate pharmacokinetic and pharmacodynamic properties. Such structural features make this compound a promising candidate for designing novel therapeutic agents.

Recent studies have highlighted the synthetic utility of 4-(propan-2-yl)-1,3-oxazol-2-amine as an intermediate in the preparation of more complex molecules. Researchers have leveraged its reactivity to develop novel analogs with enhanced biological activity. For instance, modifications at the nitrogen atoms or the propan-2-yl substituent have led to compounds with improved efficacy in preclinical models. These findings underscore the importance of this scaffold in addressing unmet medical needs across various therapeutic areas.

The biophysical properties of 4-(propan-2-yl)-1,3-oxazol-2-amine, such as solubility and lipophilicity, have also been subjects of investigation. These parameters are critical determinants of drug absorption, distribution, metabolism, and excretion (ADME). Optimizing these properties can significantly enhance the pharmacological relevance of derivatives derived from this compound. Advanced computational methods and experimental techniques have been employed to elucidate these characteristics, providing insights into potential drug-like behavior.

Moreover, the role of 4-(propan-2-yl)-1,3-oxazol-2-amine in interdisciplinary research is noteworthy. Its structural motifs have inspired collaborations between organic chemists and biochemists aiming to develop targeted therapies. The compound’s ability to interact with specific biological pathways has been explored in vitro and in vivo models. Such investigations have laid the groundwork for future clinical trials and commercialization efforts.

The industrial significance of 4-(propan-2-y l)-1 ,3 -ox az ol - 2 - am ine (CAS No. 229003 - 15 - 0) extends beyond academic research. Pharmaceutical companies are increasingly interested in licensing or developing proprietary derivatives based on this scaffold. The growing demand for innovative drugs has positioned this compound as a key player in the drug discovery pipeline. Its versatility as a building block ensures continued relevance in both academic and industrial settings.

Future directions in the study of 4-(propan - 2 - yl ) - 1 , 3 - ox az ol - 2 - am ine may include exploring its role in emerging therapeutic modalities such as targeted protein degradation or gene therapy analogs. The adaptability of its molecular framework suggests that it could be integrated into next-generation drug candidates addressing complex diseases. As research progresses, new applications and derivatives are likely to emerge, further solidifying its importance in medicinal chemistry.

In summary,4-(propan - 2 - yl ) - 1 , 3 - ox az ol - 2 - am ine represents a compelling example of how structural innovation can lead to significant advancements in pharmaceutical science. Its unique chemical attributes and demonstrated biological relevance make it a cornerstone of contemporary drug development efforts . Continued exploration into its applications will undoubtedly yield further breakthroughs with broad therapeutic implications .

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